molecular formula C15H22O2 B3039197 Debilone CAS No. 26808-51-5

Debilone

Cat. No.: B3039197
CAS No.: 26808-51-5
M. Wt: 234.33 g/mol
InChI Key: ALMYSFNKELLWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debilone is an organic compound known for its unique chemical structure and properties. It is a white crystalline powder with a distinct odor, often described as smoky or burnt. This compound is soluble in organic solvents such as ethanol and ethers .

Mechanism of Action

Target of Action

Debilone, also known as Nabilone , is a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis (marijuana). Its primary targets are the Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are widely distributed throughout the central and peripheral nervous system and play a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .

Mode of Action

Although structurally distinct from THC, this compound mimics THC’s structure and pharmacological activity through weak partial agonist activity at CB1R and CB2R receptors . It is considered to be twice as active as Δ⁹-THC . The interaction with these receptors leads to changes in the body’s physiological processes.

Biochemical Pathways

It is known that cannabinoids like this compound interact with the endocannabinoid system of the body . This system plays a role in many physiological processes, and the interaction of this compound with this system can lead to changes in these processes.

Pharmacokinetics

It is known that the physicochemical parameters of a drug strongly influence its adme properties . More research is needed to provide detailed information on the ADME properties of this compound.

Result of Action

It is known that cannabinoids like this compound can have complex effects on the central nervous system (cns) . More research is needed to provide detailed information on the molecular and cellular effects of this compound’s action.

Action Environment

It is known that the pharmacological properties of cannabinoids like this compound can vary largely across different medical cannabis products . More research is needed to provide detailed information on how environmental factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

Debilone plays a crucial role in various biochemical reactions. It interacts with cannabinoid receptors, specifically Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are part of the endocannabinoid system, which is widely distributed throughout the central and peripheral nervous system. This compound’s interaction with these receptors results in partial agonist activity, mimicking the effects of Δ⁹-THC . This interaction influences numerous physiological processes, including inflammation, cardiovascular function, learning, pain, memory, stress, and emotional regulation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . This compound’s interaction with CB1R and CB2R receptors affects the central nervous system, leading to changes in mood, cognition, and perception . Additionally, it has been shown to improve appetite and nutritional status in patients with advanced lung cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cannabinoid receptors. This compound acts as a weak partial agonist at CB1R and CB2R receptors, which are components of the endocannabinoid system . This interaction leads to the modulation of various physiological processes, including pain relief, anti-inflammatory effects, and appetite stimulation . This compound’s effects are mediated through changes in gene expression and enzyme activity, resulting in its therapeutic benefits .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated that this compound can improve appetite and nutritional status in cancer patients over an 8-week treatment period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve appetite and reduce nausea . At higher doses, it can cause adverse effects such as dizziness, drowsiness, and changes in mood . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It undergoes extensive metabolism by various P450 enzyme isoforms . The primary metabolic pathway involves the oxidation of this compound to produce hydroxylic and carboxylic analogues . These metabolites are further processed and excreted from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the endocannabinoid system . It is absorbed from the gastrointestinal tract when administered orally and reaches peak plasma concentrations within 2 hours . This compound’s distribution is influenced by its interaction with cannabinoid receptors, which are widely distributed throughout the body . This interaction affects its localization and accumulation in various tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with CB1R and CB2R receptors . These receptors are abundant in the hippocampus and amygdala, regions responsible for memory storage and emotional regulation . This compound’s localization to these areas is crucial for its therapeutic effects, including pain relief and mood modulation.

Preparation Methods

Debilone can be synthesized through various methods. Two common synthetic routes include:

Chemical Reactions Analysis

Debilone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly with halogens under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Debilone has a wide range of applications in scientific research:

Properties

IUPAC Name

3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMYSFNKELLWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Debilone
Reactant of Route 2
Debilone
Reactant of Route 3
Debilone
Reactant of Route 4
Debilone
Reactant of Route 5
Debilone
Reactant of Route 6
Debilone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.